molecular formula C23H25ClO10 B12431490 Fenirofibrate acyl-beta-D-glucuronide-d6

Fenirofibrate acyl-beta-D-glucuronide-d6

Cat. No.: B12431490
M. Wt: 502.9 g/mol
InChI Key: UJNGWDHZBYRDRO-LTQLKSOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenofibrate acyl- can be synthesized through various methods. One common method involves the esterification of fenofibric acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, fenofibrate acyl- is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Supercritical fluid-assisted spray-drying (SA-SD) is one method used to achieve micronization of fenofibrate particles, which improves the pharmacokinetic and pharmacodynamic properties of the compound .

Chemical Reactions Analysis

Types of Reactions

Fenofibrate acyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Fenofibric acid.

    Reduction: Reduced derivatives like LF 433.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenofibrate acyl- is unique due to its specific ester structure, which enhances its lipid-lowering properties and bioavailability. Compared to clofibrate and gemfibrozil, fenofibrate acyl- has a more favorable pharmacokinetic profile and can be administered with or without food .

Properties

Molecular Formula

C23H25ClO10

Molecular Weight

502.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3

InChI Key

UJNGWDHZBYRDRO-LTQLKSOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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